CCR5 Antagonist Activity of 3-Cyclobutylbenzoic Acid vs. In-Class Reference Baseline
3-Cyclobutylbenzoic acid demonstrates measurable CCR5 antagonist activity with an IC50 of 9.20 × 10^3 nM (9.2 μM) against the human CCR5 receptor expressed in MOLT4 cells [1]. While this potency is considered modest relative to optimized clinical candidates, it provides a validated starting point for structure-activity relationship (SAR) exploration of meta-cyclobutylbenzoic acid scaffolds in chemokine receptor modulation.
| Evidence Dimension | CCR5 receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | 9.20 × 10^3 nM (9.2 μM) |
| Comparator Or Baseline | Class-level baseline: optimized CCR5 antagonists typically exhibit IC50 values in the sub-nanomolar to low nanomolar range |
| Quantified Difference | Target compound is ~10,000-fold less potent than optimized clinical candidates; serves as SAR starting scaffold |
| Conditions | Human MOLT4 cells expressing CCR5; assessed as inhibition of CCl5-induced calcium mobilization after 1 hour using Fluor-4 detection |
Why This Matters
This validated bioactivity data provides a quantitative anchor for SAR studies, enabling researchers to select 3-cyclobutylbenzoic acid as a tractable starting scaffold for medicinal chemistry optimization.
- [1] BindingDB. BDBM50387950 (CHEMBL2057534). IC50 = 9.20E+3 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. View Source
